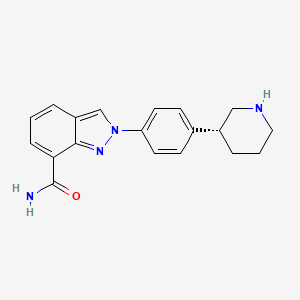

(R)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

Descripción general

Descripción

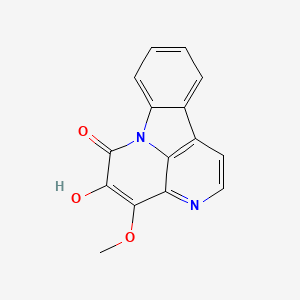

“®-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also features an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the phenyl and indazole groups. The exact methods would depend on the specific reactants and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring might increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación

Ovarian Cancer Treatment

Niraparib is a potent and highly selective poly-ADP ribose polymerase (PARP) inhibitor. It is approved as a maintenance treatment for epithelial ovarian cancer which has demonstrated response to platinum chemotherapy . In a real-world study, Niraparib was used as a first-line maintenance treatment for patients with advanced ovarian cancer. The progression-free survival rates of 199 patients at 6, 12, 18, 24, and 30 months were 87.4%, 75.9%, 63.6%, 56.1%, and 51.8%, respectively .

Potential Establishment of Immune Memory

Interestingly, mice with tumors cured by Niraparib monotherapy completely rejected tumor growth upon rechallenge with the same tumor cell line, suggesting the potential establishment of immune memory in animals treated with Niraparib monotherapy .

Dose-Response Relationship

The study also evaluated the relationship between different doses of Niraparib and progression-free survival. The 18-month progression-free survival rates in patients treated with 200 mg Niraparib were somewhat higher than in patients treated with 100 mg after 3-months of therapy .

Safety Profile

Niraparib has a manageable safety profile. The major treatment-emergent adverse events of ≥ grade 3 included a platelet count decrease (19.1%), white blood cell count decrease (15.1%), neutrophil count decrease (13.1%), and anemia (18.6%) .

Predictive Model for Progression-Free Survival

A predictive model was established to evaluate the likelihood of achieving an 18-month progression-free survival. Factors such as age, BRCA mutations, and R0 status after cytoreductive surgery were found to be significant .

Mecanismo De Acción

Niraparib R-enantiomer, also known as ®-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide, Niraparib (R-enantiomer), or MK-4827 (R-enantiomer), is a potent and highly selective inhibitor of the poly-ADP ribose polymerase (PARP) enzymes .

Target of Action

Niraparib R-enantiomer primarily targets PARP-1 and PARP-2 enzymes . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage .

Mode of Action

Niraparib R-enantiomer acts by blocking the PARP enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells . It is selective towards PARP-1 and PARP-2 .

Biochemical Pathways

The inhibition of PARP enzymes by Niraparib R-enantiomer affects the DNA repair pathways . These include base excision repair (BER), nucleotide excision repair, and mismatch repair for single-strand breaks (SSBs), and homologous recombination (HR) or non-homologous end-joining (NHEJ) for repair of double-strand breaks (DSBs) .

Pharmacokinetics

Niraparib R-enantiomer is orally active and shows moderate-to-high interindividual variability in plasma exposure . It is extensively metabolized by cytochrome P450 enzymes . The risk for drug-drug interactions is lower for Niraparib R-enantiomer compared to other PARP inhibitors .

Result of Action

The inhibition of PARP enzymes by Niraparib R-enantiomer leads to the accumulation of DNA damage in cancer cells, thereby inducing cytotoxicity . It has demonstrated promising anti-tumor activity in both BRCA mutated and sporadic solid organ cancers .

Action Environment

The action of Niraparib R-enantiomer can be influenced by various environmental factors. For instance, it has been found that Niraparib R-enantiomer enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer . It increases the infiltration of CD8+ T cells and the level of IFN-γ, granzyme B in vivo .

Propiedades

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | |

CAS RN |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

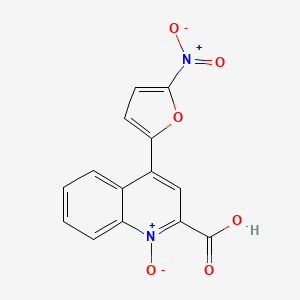

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

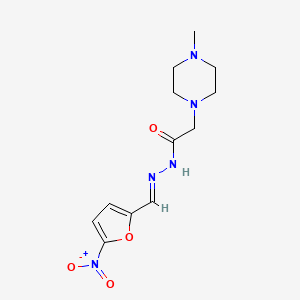

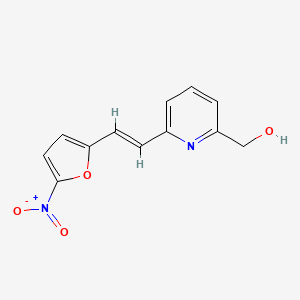

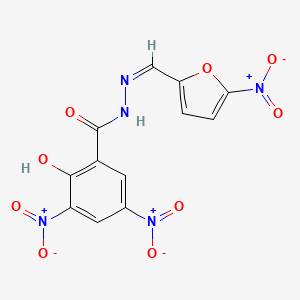

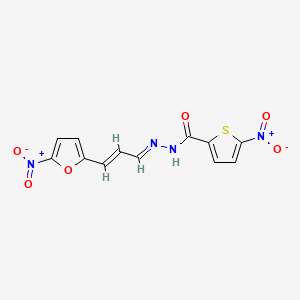

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)